3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a substituted 1,8-naphthyridine derivative characterized by a 1,8-naphthyridin-4-amine core. Key structural features include:
- Position 3: An azepane-1-carbonyl group, introducing a seven-membered lactam ring with a ketone functionality. This moiety may enhance solubility or modulate steric interactions in biological systems.
- Position 4: An N-(2,4-dimethylphenyl) substituent, contributing aromaticity and lipophilicity.
- Position 7: A methyl group, likely influencing electronic properties and metabolic stability.
The compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly in targeting kinases or G-protein-coupled receptors due to their planar aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
azepan-1-yl-[4-(2,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-16-8-11-21(17(2)14-16)27-22-19-10-9-18(3)26-23(19)25-15-20(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRPRBBDWDIZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-amino-3-cyanopyridine and an appropriate aldehyde under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dimethylphenylamine and the naphthyridine intermediate.
Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable diamine and the naphthyridine-dimethylphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1,8-Naphthyridin-4-amine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Pharmacological Considerations
- Electronic Effects : The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, contrasting with the electron-withdrawing CF3 in compounds. This difference may alter binding affinity to hydrophobic enzyme pockets.
- Fluorine Substitution : L968-0275’s fluorine atom () could enhance metabolic stability by resisting oxidative degradation, a feature absent in the target compound .
Physical Properties
- Melting points for analogues in range from 139–221°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range due to structural similarities.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 1,8-naphthyridine core is critical for π-π stacking in biological targets. Substituents at position 3 (azepane-1-carbonyl) and position 4 (aryl groups) are pivotal for modulating selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
